molecular formula C18H14FNO2 B3004921 (2E)-3-(2H-chromen-3-yl)-N-(2-fluorophenyl)prop-2-enamide CAS No. 887347-05-9

(2E)-3-(2H-chromen-3-yl)-N-(2-fluorophenyl)prop-2-enamide

Cat. No.: B3004921
CAS No.: 887347-05-9
M. Wt: 295.313
InChI Key: YKXVBACJDNJMPU-MDZDMXLPSA-N
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Description

(2E)-3-(2H-chromen-3-yl)-N-(2-fluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a chromenyl group and a fluorophenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(2-fluorophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Coupling Reaction: The chromenyl intermediate is then coupled with a fluorophenyl amine derivative through a condensation reaction. This step often requires a dehydrating agent, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), to facilitate the formation of the enamide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and efficiency. The use of automated reactors and advanced purification methods can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-chromen-3-yl)-N-(2-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Nucleophiles (amines, thiols), base (NaOH, KOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may exhibit biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(2-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The chromenyl and fluorophenyl groups may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies on the compound’s binding affinity, selectivity, and downstream effects are necessary to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide: Lacks the fluorine atom, which may affect its chemical and biological properties.

    (2E)-3-(2H-chromen-3-yl)-N-(4-fluorophenyl)prop-2-enamide: Has the fluorine atom in a different position, potentially altering its reactivity and activity.

Uniqueness

(2E)-3-(2H-chromen-3-yl)-N-(2-fluorophenyl)prop-2-enamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its electronic properties, reactivity, and interactions with biological targets

Biological Activity

(2E)-3-(2H-chromen-3-yl)-N-(2-fluorophenyl)prop-2-enamide is a synthetic compound belonging to the enamide class, characterized by a double bond conjugated with an amide group. This compound integrates a chromenyl moiety and a fluorophenyl group, which may contribute to its unique biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

The chemical structure of this compound is defined by its IUPAC name and molecular formula:

PropertyValue
IUPAC Name (E)-3-(2H-chromen-3-yl)-N-(2-fluorophenyl)prop-2-enamide
Molecular Formula C₁₈H₁₄FNO₂
CAS Number 887347-05-9

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The chromenyl and fluorophenyl groups may facilitate binding to specific sites on these targets, leading to modulation of biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptor sites, influencing cellular signaling processes.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Some studies suggest that chromenyl derivatives can inhibit cancer cell proliferation.
  • Antimicrobial Properties : Compounds in this class have shown effectiveness against bacteria and fungi.
  • Anti-inflammatory Effects : They may reduce inflammation through modulation of cytokine release.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
(2E)-3-(2H-chromen-3-yl)-N-(phenyl)prop-2-enamideLacks fluorine atomModerate anti-inflammatory effects
(2E)-3-(2H-chromen-3-yl)-N-(4-fluorophenyl)prop-2-enamideFluorine at different positionEnhanced lipophilicity

The presence of the fluorine atom in the para position significantly alters the electronic properties and reactivity of the compound, potentially enhancing its biological activity compared to non-fluorinated analogs.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antitumor Studies : A study demonstrated that this compound inhibited the growth of various cancer cell lines in vitro, suggesting its potential as an anticancer agent.
    • Methodology : Cell viability assays were conducted using MTT assays across different concentrations.
    • Results : IC50 values indicated significant cytotoxicity against breast and prostate cancer cells.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Disc diffusion and broth microdilution methods were employed.
    • Results : The compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli.

Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(2-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO2/c19-15-6-2-3-7-16(15)20-18(21)10-9-13-11-14-5-1-4-8-17(14)22-12-13/h1-11H,12H2,(H,20,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXVBACJDNJMPU-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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